molecular formula C18H29NO B5233427 1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine

1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine

Cat. No. B5233427
M. Wt: 275.4 g/mol
InChI Key: PDJMRBDHHRYQLC-UHFFFAOYSA-N
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Description

1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine, also known as IPPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of pyrrolidine derivatives and has been synthesized using various methods.

Scientific Research Applications

1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine has been studied for its potential applications in the field of medicine, particularly in the treatment of neurological disorders. Studies have shown that 1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. 1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine has also been studied for its potential use as an analgesic and anti-inflammatory agent.

Mechanism of Action

The exact mechanism of action of 1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine is not fully understood. However, studies have suggested that 1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine may act as an antioxidant and modulate various signaling pathways involved in inflammation and neurodegeneration. 1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine may also interact with neurotransmitter receptors and ion channels, leading to its neuroprotective effects.
Biochemical and Physiological Effects
Studies have shown that 1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine can cross the blood-brain barrier and accumulate in the brain. 1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and neuroprotection. 1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine has also been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine in lab experiments include its potential neuroprotective effects, ability to cross the blood-brain barrier, and analgesic and anti-inflammatory effects. However, the limitations include the lack of understanding of its exact mechanism of action and potential side effects.

Future Directions

Future research on 1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine should focus on further understanding its mechanism of action and potential side effects. Studies should also investigate its potential applications in the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, studies should investigate the potential use of 1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine in combination with other drugs for enhanced therapeutic effects.
Conclusion
1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine is a chemical compound that has potential applications in the field of medicine, particularly in the treatment of neurological disorders. Its neuroprotective effects, ability to cross the blood-brain barrier, and analgesic and anti-inflammatory effects make it an attractive compound for further research. Future studies should focus on further understanding its mechanism of action and potential applications in the treatment of various neurological disorders.

Synthesis Methods

1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine can be synthesized using various methods, including the reaction of 4-isopropyl-3-methylphenol with 1-bromobutane, followed by the reaction with pyrrolidine. Another method involves the reaction of 4-isopropyl-3-methylphenol with 1,4-dibromobutane, followed by the reaction with pyrrolidine. Both methods result in the formation of 1-[4-(4-isopropyl-3-methylphenoxy)butyl]pyrrolidine, which can be purified using various techniques, such as column chromatography.

properties

IUPAC Name

1-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO/c1-15(2)18-9-8-17(14-16(18)3)20-13-7-6-12-19-10-4-5-11-19/h8-9,14-15H,4-7,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDJMRBDHHRYQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCN2CCCC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]pyrrolidine

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